Formamide,n-(2-methyl-3-oxobutyl)-
Description
Chemical Identity and Classification
Formamide, N-(2-methyl-3-oxobutyl)-, officially designated by the Chemical Abstracts Service as registry number 102153-89-9, belongs to the broader classification of N-substituted formamides with an integrated ketone functionality. The compound's systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines, with the preferred name being N-(2-methyl-3-oxobutyl)formamide. Alternative nomenclature systems have designated this compound as 1-Formylamino-2-methyl-butanon-(3), reflecting its structural characteristics that combine formamide and butanone moieties.
The molecular structure of this compound can be represented by the Simplified Molecular Input Line Entry System notation CC(CNC=O)C(=O)C, which illustrates the connectivity of a formyl group attached to nitrogen, which is subsequently bonded to a methyl-substituted butanone backbone. The International Chemical Identifier for this compound is InChI=1S/C6H11NO2/c1-5(6(2)9)3-7-4-8/h4-5H,3H2,1-2H3,(H,7,8), providing a standardized representation of its molecular structure.
Table 1: Fundamental Chemical Properties
The compound exhibits characteristic spectroscopic properties that facilitate its identification and analysis. The presence of both amide and ketone functional groups results in distinct infrared absorption bands corresponding to carbonyl stretching frequencies. The formamide carbonyl typically appears in the region around 1650-1680 cm⁻¹, while the ketone carbonyl demonstrates absorption at higher frequencies, typically around 1700-1715 cm⁻¹.
Historical Context in Formamide Research
The development of formamide chemistry has evolved significantly since the early recognition of formamide as a fundamental building block in both synthetic and prebiotic chemistry. Formamide itself, the simplest carboxylic acid amide, has been extensively studied for its role in the synthesis of biologically relevant molecules, particularly nucleotides and amino acids. The compound formamide has been identified in various astronomical environments, including star-forming regions within interstellar clouds, comets, and the interstellar medium, suggesting its potential role in the origin of life chemistry.
Research into N-substituted formamides, including formamide, N-(2-methyl-3-oxobutyl)-, emerged from the broader investigation of formamide derivatives as synthetic intermediates and bioactive compounds. The historical development of formamide chemistry can be traced through several key periods, beginning with the initial production methods involving the reaction of formic acid with ammonia to produce ammonium formate, which subsequently yields formamide upon heating. Modern industrial processes have evolved to include carbonylation of ammonia and ammonolysis of methyl formate as primary synthetic routes.
The significance of formamide in prebiotic chemistry gained particular attention following research conducted by Civišand colleagues in 2014, who demonstrated that formamide could serve as a precursor for nucleotide synthesis under high-energy conditions simulating extraterrestrial impacts. These investigations revealed that formamide, when subjected to laser-induced dielectric breakdown, could produce adenine, guanine, cytosine, and uracil through the formation of highly reactive cyanide and amino radicals. This research established formamide as a potential alternative solvent to water in early life chemistry, addressing the water paradox wherein water simultaneously supports life processes while hydrolyzing the fundamental building blocks of life.
The investigation of N-substituted formamides, particularly those containing ketone functionalities like formamide, N-(2-methyl-3-oxobutyl)-, represents a natural extension of this foundational research. These compounds bridge the gap between simple formamide chemistry and more complex bioactive molecules, offering insights into synthetic methodologies and potential biological activities.
Significance in Organic Chemistry
Formamide, N-(2-methyl-3-oxobutyl)-, occupies a significant position in organic chemistry due to its dual functional group composition, combining the reactivity of both formamide and ketone moieties within a single molecular framework. This structural arrangement provides multiple reactive sites that can be exploited in various synthetic transformations, making it a valuable intermediate in organic synthesis.
The compound's calculated physicochemical properties indicate favorable characteristics for various chemical applications. With a logarithmic partition coefficient of 0.98430, the compound demonstrates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media. This property is particularly valuable in synthetic chemistry where reaction conditions may require compatibility with diverse solvent systems. The polar surface area of 46.17000 Ų indicates moderate polarity, which influences the compound's behavior in chromatographic separations and purification processes.
Table 2: Physicochemical Properties and Synthetic Relevance
The synthetic utility of formamide, N-(2-methyl-3-oxobutyl)-, extends beyond its role as a simple intermediate. The presence of the formamide group provides opportunities for nucleophilic substitution reactions, hydrolysis to form carboxylic acids, and participation in cyclization reactions. Simultaneously, the ketone functionality enables aldol condensations, reduction reactions, and various carbon-carbon bond forming processes. This dual reactivity makes the compound particularly valuable in the synthesis of heterocyclic compounds and complex natural product analogs.
The compound's structure allows for selective functionalization at different positions, providing synthetic chemists with multiple pathways for molecular elaboration. The methyl substituent on the carbon adjacent to the ketone creates a stereocenter, potentially leading to interesting stereochemical considerations in synthetic applications. This structural feature is particularly relevant in the context of asymmetric synthesis and the preparation of enantiomerically pure compounds.
Relationship to α-Ketoamide Chemistry
Formamide, N-(2-methyl-3-oxobutyl)-, exhibits a direct structural relationship to α-ketoamide chemistry through its incorporation of both amide and ketone functional groups separated by a two-carbon unit. While not technically an α-ketoamide due to the presence of an intervening methylene group, this compound shares important chemical characteristics with the α-ketoamide family and serves as a valuable analog for understanding the reactivity patterns and biological activities associated with these important structural motifs.
α-Ketoamides represent a privileged structural class in medicinal chemistry, characterized by the presence of a ketone functional group directly adjacent to an amide moiety. These compounds have been extensively investigated for their biological activities and synthetic versatility, with numerous examples appearing in Food and Drug Administration-approved pharmaceuticals, including boceprevir, telaprevir, fostemsavir, and varespladib. The α-ketoamide motif provides multiple reactive centers, including two possible nucleophilic reaction sites and two electrophilic centers, creating opportunities for diverse chemical transformations.
Table 3: Comparative Analysis with α-Ketoamide Chemistry
| Structural Feature | α-Ketoamides | Formamide, N-(2-methyl-3-oxobutyl)- | Functional Similarity |
|---|---|---|---|
| Amide Functionality | Direct ketone-amide connection | Formamide group | High |
| Ketone Reactivity | α-Position to amide | β-Position to amide | Moderate |
| Electrophilic Sites | Two carbonyl carbons | Two carbonyl carbons | High |
| Nucleophilic Sites | Nitrogen and α-carbon | Nitrogen and methylene | Moderate |
The molecular geometry of formamide, N-(2-methyl-3-oxobutyl)-, can be analyzed in the context of α-ketoamide conformational preferences. α-Ketoamides typically adopt planar conformations with the nitrogen center and two carbonyl groups positioned on the same plane, with oxygen atoms in trans disposition due to lone pair repulsion. While the extended carbon chain in formamide, N-(2-methyl-3-oxobutyl)- prevents direct coplanarity of the amide and ketone groups, the compound may still exhibit conformational preferences that influence its reactivity and biological activity.
The synthesis of formamide, N-(2-methyl-3-oxobutyl)-, can be understood within the broader context of α-ketoamide synthetic methodologies. Copper-catalyzed approaches for α-ketoamide synthesis, including oxidative cross-dehydrogenative coupling reactions and carbonylation processes, provide valuable insights into potential synthetic routes for related compounds. These methodologies typically involve the formation of carbon-nitrogen bonds through coupling of ketone-containing substrates with amine nucleophiles, processes that could be adapted for the synthesis of formamide derivatives.
The biological significance of α-ketoamide chemistry extends to the understanding of formamide, N-(2-methyl-3-oxobutyl)- behavior in biological systems. α-Ketoamides demonstrate enhanced metabolic stability compared to aldehydes and improved membrane permeability compared to carboxylic acids. These properties suggest that formamide, N-(2-methyl-3-oxobutyl)- may exhibit similar advantageous characteristics, particularly given its moderate lipophilicity and appropriate polar surface area for biological applications.
Properties
CAS No. |
102153-89-9 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.159 |
IUPAC Name |
N-(2-methyl-3-oxobutyl)formamide |
InChI |
InChI=1S/C6H11NO2/c1-5(6(2)9)3-7-4-8/h4-5H,3H2,1-2H3,(H,7,8) |
InChI Key |
TWBGXMYQWPUNEY-UHFFFAOYSA-N |
SMILES |
CC(CNC=O)C(=O)C |
Synonyms |
Formamide, N-(2-methyl-3-oxobutyl)- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of formamide derivatives and their properties, as reported in the evidence:
Key Observations :
- Substituent Diversity : The target compound’s 2-methyl-3-oxobutyl group is distinct from aromatic (e.g., 4-methylphenyl in ) or conjugated ethenyl (e.g., hydroxyphenylethenyl in ) substituents. Aliphatic ketone-containing chains may enhance solubility in polar solvents compared to aromatic analogs.
- Bioactivity Trends : Formamides with conjugated systems (e.g., ethenyl groups in ) exhibit antibacterial or enzyme inhibitory activities, likely due to planar structures enabling target interactions. The ketone in the target compound could similarly participate in hydrogen bonding or tautomerism, influencing bioactivity.
Physicochemical Properties
- Polarity and Solubility : The ketone group in the target compound increases polarity compared to N-(4-methylphenyl)formamide (aromatic, less polar ). This may improve aqueous solubility relative to purely aliphatic or aryl analogs.
- Thermal Behavior : Phase transitions observed in N-(4-methylphenyl)formamide suggest that substituent rigidity (e.g., aromatic vs. aliphatic) significantly impacts thermal stability. The branched chain in the target compound may lower melting points compared to crystalline aromatic derivatives.
Q & A
Q. What are the established synthetic pathways for Formamide, N-(2-methyl-3-oxobutyl)-, and how do reaction conditions influence yield and purity?
Q. How can researchers validate the structural identity of Formamide, N-(2-methyl-3-oxobutyl)- derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze H and C shifts for carbonyl (δ ~170–210 ppm) and methyl groups (δ ~1.2–2.5 ppm).
- IR : Confirm amide C=O stretch (~1650 cm) and N-H bending (~1550 cm).
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns. Cross-reference with databases like PubChem or EPA DSSTox for spectral libraries .
Q. What theoretical frameworks guide the study of this compound’s reactivity?
- Methodological Answer : Apply quantum mechanical models (e.g., DFT) to predict electrophilic/nucleophilic sites. Use frontier molecular orbital (FMO) theory to explain reaction mechanisms. Align experimental observations with Hammett or Taft linear free-energy relationships to quantify substituent effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing Formamide, N-(2-methyl-3-oxobutyl)- derivatives?
- Methodological Answer : Contradictions often arise from conformational isomerism or solvent-induced shifts. Employ variable-temperature NMR to detect dynamic processes. Use computational chemistry (e.g., COSMO-RS) to model solvent effects. Cross-validate with X-ray crystallography for unambiguous structural confirmation .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies using DOE (Design of Experiments). Monitor degradation kinetics via HPLC or LC-MS. Adjust pH buffers (e.g., phosphate buffer at pH 7.4) to minimize hydrolysis. Incorporate Arrhenius equations to extrapolate shelf-life under storage conditions .
Q. How can AI-driven tools enhance the design of novel derivatives with targeted bioactivity?
- Methodological Answer : Integrate machine learning (e.g., QSAR models) to predict bioactivity based on substituent descriptors. Use COMSOL Multiphysics for reaction optimization simulations. Validate predictions with high-throughput screening (HTS) assays .
Methodological Challenges and Solutions
Q. What are the pitfalls in scaling up synthesis from lab to pilot plant?
- Answer : Heat transfer inefficiencies and solvent recovery are common issues. Use process simulation software (e.g., Aspen Plus) to model mass/energy balances. Implement membrane separation technologies for solvent recycling .
Q. How to address reproducibility issues in catalytic reactions involving this compound?
- Answer : Standardize catalyst activation protocols (e.g., calcination temperature for heterogeneous catalysts). Track trace metal impurities via ICP-MS. Collaborate with open-science platforms to share raw data and replicate conditions .
Theoretical and Ethical Considerations
Q. How to align research on Formamide, N-(2-methyl-3-oxobutyl)- with green chemistry principles?
- Answer : Adopt solvent-free synthesis or biodegradable solvents (e.g., cyclopentyl methyl ether). Use life-cycle assessment (LCA) tools to quantify environmental impact. Prioritize atom-economical reactions .
Q. What ethical frameworks apply to computational data sharing for this compound?
- Answer :
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Ensure informed consent in collaborative studies. Use blockchain for data integrity in multi-institutional projects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
